molecular formula C12H23N3O3 B3980169 N'-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

N'-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

Cat. No.: B3980169
M. Wt: 257.33 g/mol
InChI Key: FVRXNJJSALYVPX-UHFFFAOYSA-N
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Description

N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a morpholine ring, a propyl chain, and an ethanediamide moiety. This compound is utilized in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of morpholine with propylamine, followed by the introduction of an ethanediamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar solvents like water or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Morpholinyl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N’-[3-(MORPHOLIN-4-YL)PROPYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its morpholine ring and ethanediamide moiety contribute to its versatility in various chemical and biological applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-10(2)14-12(17)11(16)13-4-3-5-15-6-8-18-9-7-15/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXNJJSALYVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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